molecular formula C9H10FIO2 B14015550 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene

Cat. No.: B14015550
M. Wt: 296.08 g/mol
InChI Key: KRZKEDSWTVLJCP-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10FIO2 It is a substituted benzene derivative, characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form different oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the methoxymethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism by which 1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity or function. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in molecular biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene
  • 1-Fluoro-2-iodo-3-methylbenzene
  • 3-Fluoro-2-iodoanisole

Uniqueness

1-Fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene is unique due to the specific arrangement of its substituents. The combination of fluorine, iodine, and methoxymethoxy groups imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-fluoro-2-iodo-3-(methoxymethoxy)-5-methylbenzene

InChI

InChI=1S/C9H10FIO2/c1-6-3-7(10)9(11)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

KRZKEDSWTVLJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)I)OCOC

Origin of Product

United States

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